3,4-Dihydro-2H-pyran
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Overview
Description
3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of 86°C and a density of 0.922 g/mL . This compound is widely used in organic synthesis, particularly as a protecting group for alcohols.
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: This method involves the use of first and second-generation Grubbs’ catalysts to catalyze the double bond migration of allyl ethers to cyclic enol ethers.
Molecular Iodine Catalysis: Molecular iodine catalyzes the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature.
Titanocene-Catalyzed Reductive Domino Reaction: This method provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides.
Industrial Production Methods: this compound is industrially produced by the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures ranging from 300 to 400°C .
Types of Reactions:
Reduction: It can be reduced to form tetrahydropyran.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Sodium borohydride (NaBH4) and other hydride sources are commonly used.
Substitution: Acid catalysts such as p-toluenesulfonic acid are frequently employed.
Major Products:
Tetrahydropyran: Formed through reduction reactions.
Tetrahydropyranylated Products: Formed through substitution reactions with alcohols.
Scientific Research Applications
3,4-Dihydro-2H-pyran is extensively used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing for selective reactions in complex organic syntheses.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It finds applications in the polymer industry, particularly in the polymerization reactions.
Mechanism of Action
The primary mechanism of action of 3,4-Dihydro-2H-pyran involves its ability to form stable tetrahydropyranyl ethers with alcohols. This protects the alcohol group from various reactions, allowing for selective transformations in multi-step syntheses . The formation and cleavage of these ethers are typically catalyzed by acids, such as p-toluenesulfonic acid .
Comparison with Similar Compounds
2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen.
Tetrahydropyran: A fully saturated analog of 3,4-Dihydro-2H-pyran.
Uniqueness: this compound is unique due to its ability to form stable protecting groups for alcohols, which are resistant to bases and Grignard reagents but can be easily removed by mild acids . This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
25512-65-6 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran;3,6-dihydro-2H-pyran |
InChI |
InChI=1S/2C5H8O/c2*1-2-4-6-5-3-1/h2,4H,1,3,5H2;1-2H,3-5H2 |
InChI Key |
YOMXAHRCWPEIIK-UHFFFAOYSA-N |
SMILES |
C1CC=COC1 |
Canonical SMILES |
C1CC=COC1.C1COCC=C1 |
boiling_point |
86.0 °C |
flash_point |
0 °F (NFPA, 2010) |
melting_point |
-70.0 °C |
physical_description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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